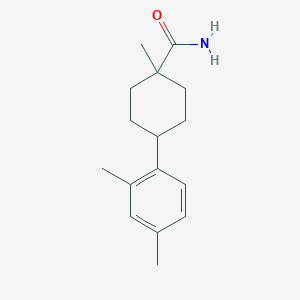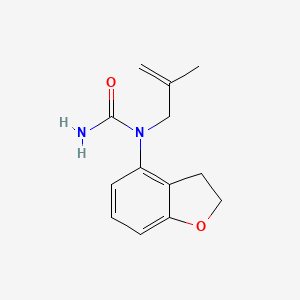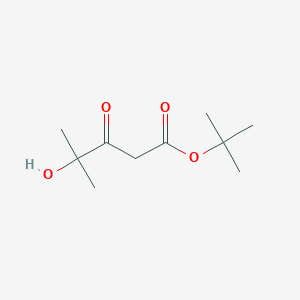![molecular formula C12H18N2OS B14591030 N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea CAS No. 61290-69-5](/img/structure/B14591030.png)
N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is an organic compound with a complex structure that includes a thiourea group, a hydroxyethyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea typically involves the reaction of N-methyl-N’-(2-methylphenyl)methylthiourea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and thiourea groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N’-phenylthiourea: Lacks the hydroxyethyl group, which may affect its reactivity and applications.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Similar structure but without the methyl group on the phenyl ring.
N-Methyl-N’-(2-methylphenyl)thiourea: Similar structure but without the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is unique due to the presence of both the hydroxyethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for a range of applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
61290-69-5 |
|---|---|
Molekularformel |
C12H18N2OS |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-1-methyl-3-[(2-methylphenyl)methyl]thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-4-6-11(10)9-13-12(16)14(2)7-8-15/h3-6,15H,7-9H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
SMHACGIUVNPHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CNC(=S)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)

![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)






